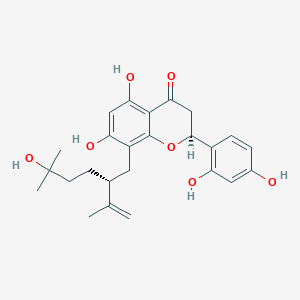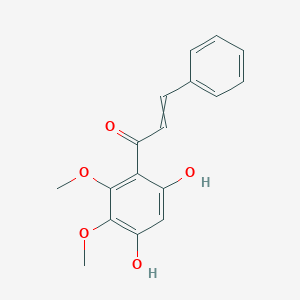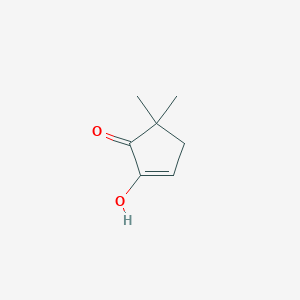![molecular formula C32H60N4O7 B14649629 4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;carbonic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane CAS No. 53160-76-2](/img/structure/B14649629.png)
4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;carbonic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, polymer with 1,6-hexanediol, 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane and 4,4’-methylenebis[cyclohexanamine] is a complex polymeric compound. It is synthesized through the polymerization of carbonic acid with various diols and diisocyanates, resulting in a material with unique properties suitable for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the reaction of carbonic acid with 1,6-hexanediol, 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane, and 4,4’-methylenebis[cyclohexanamine]. The process typically requires controlled conditions, including specific temperatures and catalysts to ensure the desired polymer structure is achieved .
Industrial Production Methods
Industrial production of this polymer often involves large-scale reactors where the monomers are combined under controlled conditions. The reaction is typically carried out in the presence of a catalyst to accelerate the polymerization process and achieve high yields .
Chemical Reactions Analysis
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by altering its chemical structure.
Substitution: Substitution reactions can introduce new functional groups into the polymer, enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include modified polymers with enhanced properties, such as increased thermal stability, improved mechanical strength, and tailored chemical functionalities .
Scientific Research Applications
Chemistry
In chemistry, this polymer is used as a precursor for synthesizing advanced materials with specific properties. Its unique structure allows for the development of materials with tailored mechanical and thermal properties .
Biology
In biological research, the polymer is used to create biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds .
Medicine
In medicine, the polymer’s biocompatibility and versatility make it suitable for developing medical devices, implants, and controlled-release drug formulations .
Industry
Industrially, the polymer is used in the production of high-performance coatings, adhesives, and sealants. Its unique properties make it ideal for applications requiring durability and resistance to harsh environmental conditions .
Mechanism of Action
The polymer exerts its effects through its unique chemical structure, which allows it to interact with various molecular targets. The presence of multiple functional groups enables the polymer to form strong bonds with other materials, enhancing its mechanical and chemical properties. The pathways involved in these interactions include hydrogen bonding, van der Waals forces, and covalent bonding .
Comparison with Similar Compounds
Similar Compounds
1,6-Hexanediol: A diol used in the synthesis of polyurethanes and polyesters.
4,4’-Methylenebis(cyclohexanamine): A diamine used in the production of polyamides and epoxy resins.
Uniqueness
Compared to similar compounds, carbonic acid, polymer with 1,6-hexanediol, 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane and 4,4’-methylenebis[cyclohexanamine] offers a unique combination of properties, including enhanced thermal stability, mechanical strength, and chemical resistance. These attributes make it particularly suitable for high-performance applications in various industries .
Properties
CAS No. |
53160-76-2 |
|---|---|
Molecular Formula |
C32H60N4O7 |
Molecular Weight |
612.8 g/mol |
IUPAC Name |
4-[(4-aminocyclohexyl)methyl]cyclohexan-1-amine;carbonic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane |
InChI |
InChI=1S/C13H26N2.C12H18N2O2.C6H14O2.CH2O3/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15;7-5-3-1-2-4-6-8;2-1(3)4/h10-13H,1-9,14-15H2;10H,4-7H2,1-3H3;7-8H,1-6H2;(H2,2,3,4) |
InChI Key |
ZPHBSICRUMSCNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.C1CC(CCC1CC2CCC(CC2)N)N.C(CCCO)CCO.C(=O)(O)O |
Related CAS |
53160-76-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Azabicyclo[3.2.1]oct-6-ene-8-carboxylic acid, 3-oxo-, methyl ester](/img/structure/B14649547.png)
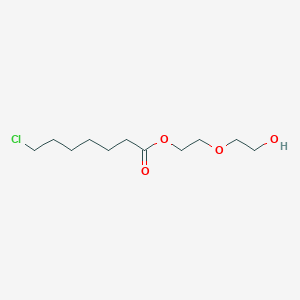
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-5-methyl-, iodide](/img/structure/B14649555.png)
![2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14649561.png)
![N'-[(Ethoxycarbonyl)oxy]ethanimidamide](/img/structure/B14649569.png)
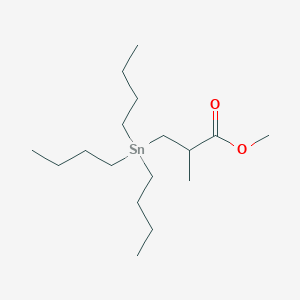
![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one](/img/structure/B14649584.png)
![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene](/img/structure/B14649602.png)
![Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14649603.png)

